N-[(3S,4R)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Description
N-[(3S,4R)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with a unique structure that includes an indole moiety, a pyrrolidine ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-[(3S,4R)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-12(2)16-9-22(11-19(16)21-26(5,23)24)10-18-13(3)15-8-14(25-4)6-7-17(15)20-18/h6-8,12,16,19-21H,9-11H2,1-5H3/t16-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLVXCZJXBZAAV-QFBILLFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)CN3CC(C(C3)NS(=O)(=O)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)CN3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Pyrrolidine Ring: This step often involves the cyclization of an appropriate precursor, such as an amino alcohol, under basic conditions.
Attachment of the Methanesulfonamide Group: This is typically done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[(3S,4R)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,4R)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-methylpyrrolidin-3-yl]methanesulfonamide
- N-[(3S,4R)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-ethylpyrrolidin-3-yl]methanesulfonamide
Uniqueness
N-[(3S,4R)-1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is unique due to its specific structural features, such as the combination of an indole moiety, a pyrrolidine ring, and a methanesulfonamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
